

Application Notes and Protocols for Moxalactam Sodium Salt in Anaerobic Bacteriology Studies

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Compound of Interest

Compound Name: Moxalactam sodium salt

Cat. No.: B7802563

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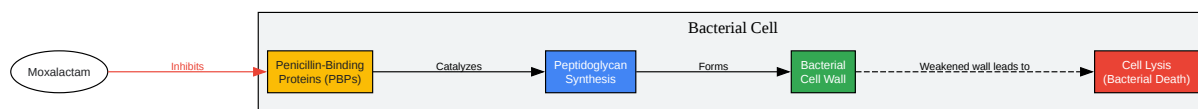
For Researchers, Scientists, and Drug Development Professionals

Introduction

Moxalactam, also known as Latamoxef, is a synthetic 1-oxa- β -lactam antibiotic with a broad spectrum of activity against a wide range of Gram-positive and Gram-negative aerobic and anaerobic bacteria.[1][2] Its notable efficacy against anaerobic organisms, including the often-resistant *Bacteroides fragilis* group, makes it a significant compound for both therapeutic consideration and laboratory research.[3][4] Moxalactam's unique structural feature, a 7- α -methoxy group, confers considerable resistance to hydrolysis by many β -lactamase enzymes, which are a common mechanism of resistance in anaerobic bacteria.[1] This document provides detailed application notes and standardized protocols for the use of **Moxalactam sodium salt** in anaerobic bacteriology studies, including its mechanism of action, susceptibility testing, and data interpretation.

Mechanism of Action

Moxalactam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[5] [6] Like other β -lactam antibiotics, it targets and covalently binds to penicillin-binding proteins (PBPs), which are essential enzymes involved in the terminal steps of peptidoglycan synthesis.[1][5] Peptidoglycan is a critical polymer that provides structural integrity to the bacterial cell wall. By inactivating PBPs, Moxalactam disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis and death.[5][6] Its resistance to β -lactamases enhances its effectiveness against many resistant bacterial strains.[1][5]



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Figure 1: Mechanism of action of Moxalactam.

In Vitro Activity of Moxalactam Against Anaerobic Bacteria

Moxalactam has demonstrated significant in vitro activity against a wide variety of clinically important anaerobic bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of an antibiotic's potency. The following tables summarize MIC data for Moxalactam against various anaerobic species, as determined by the agar dilution method, which is the recommended standard.[1]

Anaerobic Species	MIC Range (µg/mL)	MIC ₅₀ (µg/mL)	MIC ₉₀ (µg/mL)
Bacteroides fragilis group	0.5 - >128	8	32
Bacteroides spp. (other)	0.06 - 64	2	16
Fusobacterium spp.	≤0.03 - 8	0.25	1
Clostridium perfringens	≤0.03 - 2	0.06	0.25
Clostridium spp. (other)	0.12 - >128	4	64
Anaerobic cocci	≤0.03 - 16	0.5	4

Data compiled from multiple sources for illustrative purposes.

Comparative MIC₉₀ (µg/mL) of Moxalactam and Other Agents Against the Bacteroides fragilis Group

Antimicrobial Agent	MIC ₉₀ (µg/mL)
Moxalactam	32
Cefoxitin	16
Clindamycin	32
Metronidazole	2
Imipenem	2

This table presents a comparative overview of the in vitro activity of Moxalactam against the Bacteroides fragilis group.[\[1\]](#)

Experimental Protocols

Anaerobic Susceptibility Testing: Agar Dilution Method

The agar dilution method is the standard reference procedure for determining the MIC of antimicrobial agents against anaerobic bacteria, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[\[1\]](#)[\[7\]](#)

Materials:

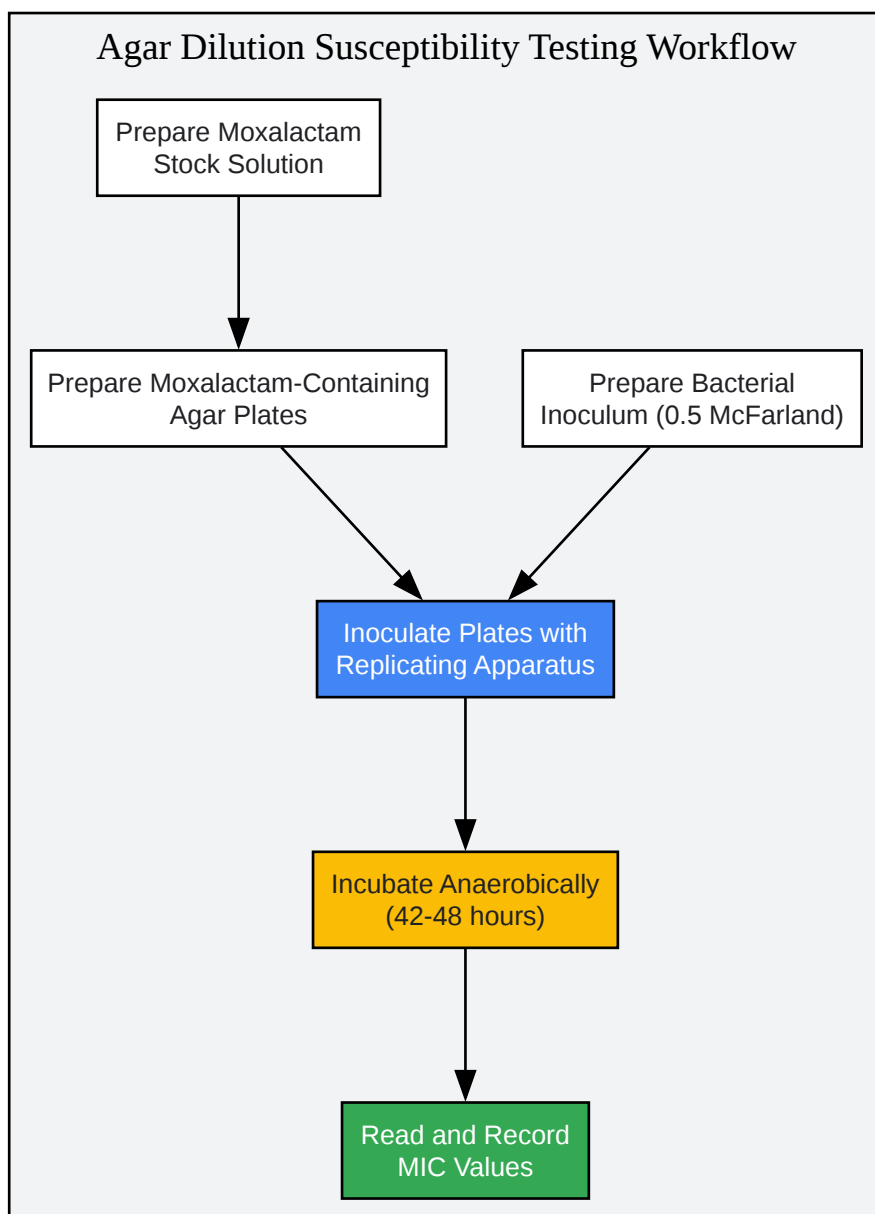
- **Moxalactam sodium salt** reference powder
- Wilkins-Chalgren agar or other suitable anaerobic agar medium[\[1\]](#)
- Anaerobic broth medium (e.g., Schaedler broth, Thioglycollate broth)
- 0.5 McFarland turbidity standard
- Sterile saline or broth for inoculum dilution
- Petri dishes (100 mm)
- Replicating apparatus (e.g., Steers replicator)
- Anaerobic incubation system (e.g., anaerobic jar with gas-generating system or anaerobic chamber)
- Control strains (e.g., *Bacteroides fragilis* ATCC 25285, *Bacteroides thetaiotaomicron* ATCC 29741, *Clostridium perfringens* ATCC 13124)[\[8\]](#)

Protocol:

- Preparation of Moxalactam Stock Solution:
 - Aseptically prepare a stock solution of **Moxalactam sodium salt** in a suitable sterile solvent (e.g., sterile distilled water or buffer) to a high concentration (e.g., 1280 µg/mL).
 - Filter-sterilize the stock solution through a 0.22 µm filter.

- Preparation of Agar Plates:
 - Prepare Wilkins-Chalgren agar according to the manufacturer's instructions and sterilize by autoclaving.
 - Cool the molten agar to 48-50°C in a water bath.
 - Prepare a series of two-fold dilutions of the Moxalactam stock solution.
 - Add the appropriate volume of each Moxalactam dilution to the molten agar to achieve the desired final concentrations (e.g., 0.06 to 128 µg/mL). Ensure thorough mixing.
 - Also prepare a growth control plate containing no antibiotic.
 - Pour the agar into petri dishes and allow them to solidify.
- Inoculum Preparation:
 - Inoculate the anaerobic bacterial isolates to be tested into a suitable anaerobic broth and incubate under anaerobic conditions until logarithmic growth is achieved (typically 24-48 hours).
 - Adjust the turbidity of the broth culture to match a 0.5 McFarland standard (approximately 1×10^8 CFU/mL).
 - Dilute the adjusted inoculum 1:10 in sterile saline or broth to obtain a final concentration of approximately 1×10^7 CFU/mL.
- Inoculation of Plates:
 - Using a replicating apparatus, inoculate the surface of the Moxalactam-containing agar plates and the growth control plate with the prepared bacterial suspensions. Each spot should contain approximately 1-2 µL of the inoculum.
- Incubation:
 - Allow the inoculated spots to dry completely.

- Place the plates in an anaerobic incubation system.
- Incubate at 35-37°C for 42-48 hours.
- Reading and Interpretation of Results:
 - After incubation, examine the plates for bacterial growth.
 - The MIC is defined as the lowest concentration of Moxalactam that completely inhibits visible growth, or that allows for the growth of no more than one or two discrete colonies.
 - The growth control plate should show confluent growth. The control strains should yield MICs within the expected range. Recommended MICs for control strains include 0.5 µg/ml for *Bacteroides fragilis* and 8 µg/ml for *Bacteroides thetaiotaomicron* ATCC 29741 and 0.063 µg/ml for *Clostridium perfringens* ATCC 13124 by agar dilution.[8]



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